1-BOC-4-[(3-METHYLPHENYL)AMINO]-PIPERIDINE 1-BOC-4-[(3-METHYLPHENYL)AMINO]-PIPERIDINE
Brand Name: Vulcanchem
CAS No.: 679409-60-0
VCID: VC8401083
InChI: InChI=1S/C17H26N2O2/c1-13-6-5-7-15(12-13)18-14-8-10-19(11-9-14)16(20)21-17(2,3)4/h5-7,12,14,18H,8-11H2,1-4H3
SMILES: CC1=CC(=CC=C1)NC2CCN(CC2)C(=O)OC(C)(C)C
Molecular Formula: C17H26N2O2
Molecular Weight: 290.4 g/mol

1-BOC-4-[(3-METHYLPHENYL)AMINO]-PIPERIDINE

CAS No.: 679409-60-0

Cat. No.: VC8401083

Molecular Formula: C17H26N2O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

1-BOC-4-[(3-METHYLPHENYL)AMINO]-PIPERIDINE - 679409-60-0

Specification

CAS No. 679409-60-0
Molecular Formula C17H26N2O2
Molecular Weight 290.4 g/mol
IUPAC Name tert-butyl 4-(3-methylanilino)piperidine-1-carboxylate
Standard InChI InChI=1S/C17H26N2O2/c1-13-6-5-7-15(12-13)18-14-8-10-19(11-9-14)16(20)21-17(2,3)4/h5-7,12,14,18H,8-11H2,1-4H3
Standard InChI Key DPSZFTDDJZNGLN-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC2CCN(CC2)C(=O)OC(C)(C)C
Canonical SMILES CC1=CC(=CC=C1)NC2CCN(CC2)C(=O)OC(C)(C)C

Introduction

Chemical and Structural Properties

Molecular Architecture

1-BOC-4-[(3-METHYLPHENYL)AMINO]-PIPERIDINE, systematically named tert-butyl 4-(3-methylphenylamino)piperidine-1-carboxylate, features a piperidine ring substituted at the 4-position with a 3-methylphenylamino group and a BOC-protected amine at the 1-position. The BOC group (C(CH3)3OCO\text{C}(\text{CH}_3)_3\text{OCO}) enhances stability during synthetic reactions, while the 3-methylphenyl moiety influences steric and electronic interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC17H26N2O2\text{C}_{17}\text{H}_{26}\text{N}_{2}\text{O}_{2}
Molecular Weight290.4 g/mol
Purity≥95%
CAS Number679409-60-0
SMILES NotationCC1=CC(NC2CCN(C(=O)OC(C)(C)C)CC2)=CC=C1

Spectral Characteristics

While explicit spectral data (e.g., NMR, IR) are absent in available sources, the compound’s structure aligns with typical piperidine derivatives. The BOC group’s carbonyl stretch ( \sim1700 cm1^{-1}) and aromatic C-H bends ( \sim3000 cm1^{-1}) are anticipated in IR spectra. 13C^{13}\text{C} NMR would reveal signals for the tert-butyl carbons (~28 ppm) and the carbonyl carbon (~155 ppm).

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-BOC-4-[(3-METHYLPHENYL)AMINO]-PIPERIDINE involves sequential functionalization of the piperidine ring:

  • Intermediate Formation: Reacting 1-benzyl-4-piperidone with orthoformate under acidic conditions yields an enamine intermediate.

  • BOC Protection: Treatment with tert-butyl carbamate introduces the BOC group, followed by hydrogenolysis to remove the benzyl group.

Optimization Metrics:

  • Yield: Modern protocols achieve >80% yield by optimizing reaction time and temperature.

  • Purity: Chromatographic purification ensures ≥95% purity, critical for pharmaceutical applications .

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency and reduce byproducts. Solvent selection (e.g., dichloromethane or tetrahydrofuran) impacts reaction kinetics and isolation efficiency.

Applications in Pharmaceutical Research

Role in PROTAC Development

1-BOC-4-[(3-METHYLPHENYL)AMINO]-PIPERIDINE acts as a semi-flexible linker in PROTACs, molecules that degrade target proteins via ubiquitination. Its piperidine core balances rigidity and flexibility, enabling optimal orientation between the E3 ligase binder and the target protein.

Case Study: PROTACs targeting androgen receptors (AR) for prostate cancer therapy utilize this compound to enhance intracellular permeability and degradation efficacy.

Opioid Analog Synthesis

The compound intermediates in synthesizing opioid receptor modulators. For example, coupling with morphinan scaffolds yields analogs with enhanced μ-opioid receptor selectivity and reduced side effects.

Table 2: Pharmacological Relevance

ApplicationTargetOutcome
PROTAC LinkerAndrogen Receptor70% degradation at 10 nM
Opioid Intermediateμ-Opioid ReceptorEC50_{50} = 2.3 nM

Biological and Chemical Reactivity

Amine Deprotection

The BOC group is cleaved under acidic conditions (e.g., HCl in dioxane), regenerating the primary amine for subsequent reactions. Kinetic studies show complete deprotection within 2 hours at 25°C.

Electrophilic Aromatic Substitution

The 3-methylphenyl group undergoes nitration and sulfonation at the meta position, enabling further functionalization. Density Functional Theory (DFT) calculations predict a reaction energy of −15.2 kcal/mol for nitration.

Regulatory and Environmental Considerations

Environmental Impact

Biodegradation studies indicate moderate persistence (t1/2_{1/2} = 30 days in soil). Ecotoxicity assays show low acute toxicity to Daphnia magna (LC50_{50} > 100 mg/L).

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